1,2-Nonanediol
Description
Chemical Identity and Nomenclature
This compound represents a significant member of the vicinal diol family, characterized by its distinctive molecular structure and chemical properties. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as nonane-1,2-diol, reflecting its systematic chemical structure. The compound possesses the molecular formula Carbon nine Hydrogen twenty Oxygen two, corresponding to a molecular weight of 160.25 grams per mole as established through comprehensive analytical studies. The Chemical Abstracts Service has assigned the unique registry number 42789-13-9 to this compound, providing an unambiguous identifier for chemical databases and regulatory purposes.
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for diol compounds. The compound is classified as a vicinal diol, indicating that the two hydroxyl functional groups are positioned on adjacent carbon atoms within the molecular framework. This structural arrangement significantly influences the compound's physical and chemical properties, distinguishing it from other nonanediol isomers such as 1,9-nonanediol, which contains hydroxyl groups at the terminal positions of the carbon chain. The official International Union of Pure and Applied Chemistry name nonane-1,2-diol precisely describes the molecular structure, indicating a nine-carbon alkane backbone with hydroxyl groups attached to the first and second carbon atoms.
Alternative nomenclature systems and synonyms for this compound include several widely recognized designations used across scientific literature and commercial applications. The compound is frequently referred to as 1,2-dihydroxynonane, emphasizing the presence of two hydroxyl groups on the nonane backbone. Additional synonyms documented in chemical databases include 1,2-nonylene glycol and National Science Foundation compound number 48030, reflecting its historical usage in research applications. The systematic name provides clarity regarding the compound's structure, while these alternative designations facilitate communication across different scientific disciplines and industrial sectors.
The stereochemical characteristics of this compound merit particular attention due to the presence of a chiral center at the second carbon atom. This asymmetric carbon atom, bearing both a hydroxyl group and a hydrogen atom while connected to two different carbon-containing substituents, renders the molecule chiral. Consequently, this compound exists as two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The chirality of this compound has important implications for its biological activity, synthetic utility, and potential applications in pharmaceutical and materials science research.
Historical Context and Discovery
The historical development of this compound research is intrinsically linked to the broader evolution of diol chemistry and organic synthesis methodologies that emerged during the late nineteenth and early twentieth centuries. While specific documentation regarding the initial discovery and synthesis of this compound remains limited in available literature, the compound's development can be contextualized within the systematic exploration of alkanediol compounds that characterized organic chemistry research during this period. The foundational work in diol chemistry, particularly the pioneering studies of vicinal diols, provided the theoretical and practical framework necessary for the eventual synthesis and characterization of this compound.
The chemical database records indicate that this compound was first catalogued in comprehensive chemical databases in 2005, suggesting that systematic research and commercial interest in this compound developed during the early twenty-first century. However, the synthetic methodologies required for its preparation were established much earlier through the development of general approaches to vicinal diol synthesis. The historical progression from simple glycol compounds to more complex alkanediols reflected advancing synthetic capabilities and growing industrial demand for specialized chemical intermediates.
The evolution of diol nomenclature and classification systems played a crucial role in the systematic study of compounds like this compound. Early research in this field established the fundamental principles of vicinal diol chemistry, including the characteristic reactivity patterns and stereochemical considerations that distinguish these compounds from other alcohol types. The development of standardized nomenclature systems, particularly through the work of the International Union of Pure and Applied Chemistry, provided the framework necessary for precise identification and communication regarding specific diol structures.
Research interest in this compound has been driven by its potential applications in various chemical and industrial contexts. The compound's unique combination of hydrophilic hydroxyl groups and lipophilic alkyl chain has attracted attention for applications ranging from chemical synthesis to materials science. Contemporary research has focused on developing efficient synthetic routes to this compound and exploring its utility as a building block for more complex molecular structures.
The synthetic approaches to this compound have evolved significantly since the compound's initial preparation, reflecting advances in organic synthesis methodology and reaction design. Early synthetic strategies relied on traditional organic transformations, while more recent approaches have incorporated modern catalytic methods and environmentally sustainable reaction conditions. The development of efficient synthetic routes has been essential for making this compound accessible for research applications and potential industrial use.
The recognition of this compound's potential in specialized applications has driven continued research interest in optimizing its synthesis and exploring new applications. Modern synthetic chemistry has provided access to this compound through various methodological approaches, including oxidative transformations of alkenes and reduction of corresponding dicarbonyl precursors. The availability of this compound from commercial suppliers has facilitated broader research applications and enabled systematic studies of its properties and potential uses.
Properties
IUPAC Name |
nonane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-2-3-4-5-6-7-9(11)8-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZULWUXNKDPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286853 | |
| Record name | 1,2-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42789-13-9 | |
| Record name | 1,2-Nonanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Zirconium-Catalyzed Reduction
The reduction of azelaic acid (HOOC(CH2)7COOH) to 1,9-nonanediol represents the most industrially viable pathway. Grømer et al. (2022) achieved 95% yield using zirconium tetrachloride bis(tetrahydrofuran) complex under 45004.5 Torr hydrogen at 180–190°C for 28 hours. This method eliminates traditional lithium aluminum hydride routes, reducing pyrophoric risks while maintaining selectivity. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 180–190°C | <70% below 170°C |
| H2 Pressure | 45004.5 Torr | Linear increase to 95% |
| Catalyst Loading | 2 mol% ZrCl2(THF)2 | Optimal at 2–3% |
| Reaction Time | 28 hours | Plateaus after 24h |
The mechanism proceeds via sequential ketone intermediacy, with in situ esterification minimizing carboxylate interference.
Solvent Effects in Batch Reactors
Patent WO2016041074A1 details toluene as the preferred solvent for azelaic acid reduction, achieving 98% diol purity after fractional precipitation. Comparative studies show:
- Toluene : 92% yield, low oligomer formation
- THF : 88% yield, 12% cyclic ether byproducts
- Hexane : 75% yield, poor solubility above 150°C
Reactor configuration critically influences mass transfer, with stirred autoclaves outperforming fixed-bed systems by 15–20%.
Step-Growth Polycondensation for Oligomer Synthesis
Route 1: Fixed Stoichiometry Polymerization
Using titanium(IV) butoxide catalyst, azelaic acid and 1,9-nonanediol undergo polycondensation at 150°C under vacuum (10 mbar). The reaction follows second-order kinetics:
$$
\frac{d[M]}{dt} = -k[M]^2 \quad \text{where } k = 0.024 \, \text{L·mol}^{-1}\cdot\text{h}^{-1} \text{ at 150°C}
$$
Molecular weights (Mn) reach 5000 g·mol⁻¹ after 30 hours, with dispersity (Đ) narrowing from 2.1 to 1.7 upon vacuum application.
Route 2: Stoichiometric Imbalance Control
Introducing excess 1,9-nonanediol (AA:NDO = 1:1.25) at 5-hour intervals arrests polymerization at Mn = 1000–3000 g·mol⁻¹. This method reduces Đ to 1.3–1.5, critical for urethane prepolymers. The secondary stoichiometric imbalance technique involves:
- Initial reaction at V = 0.8 (acid:diol ratio)
- NDO addition at t = 5 h (20% excess)
- Vacuum distillation at t = 7 h
Solvent-Free Esterification and Purification
Para-Toluenesulfonic Acid (p-TSA) Mediated Synthesis
A 64% isolated yield was achieved using p-TSA (2 mol%) in xylenes/diethoxymethane at 200°C. The two-stage process:
- Esterification : 80°C for 1 h, removing ethanol
- Polycondensation : 200°C for 12 h under vacuum
NMR analysis confirms structure (δ 1.37 ppm, CH2; 3.52 ppm, CH2O).
Fractional Precipitation Optimization
Patent WO2016041074A1 specifies chloroform/methanol (3:1 v/v) for PED purification, removing 98% unreacted diol. Centrifugation at 4°C improves recovery by 22% versus ambient conditions.
Emerging Techniques and Comparative Analysis
Thermal Stability and Degradation
TGA data (10°C/min, N2) shows 1,9-nonanediol decomposition initiating at 240°C (5% mass loss), peaking at 320°C. DSC reveals a glass transition at −15°C and melt crystallization at 85°C.
Industrial Scale-Up Challenges
Catalyst Recycling
Zirconium catalysts exhibit 30% activity loss after three cycles due to chloride leaching. Silica-immobilized analogues retain 85% efficiency but require 50°C higher temperatures.
Byproduct Management
The primary byproduct, nonanedioic acid monomethyl ester, constitutes 3–5% yield. Supercritical CO2 extraction reduces levels to <0.1% without diol loss.
Chemical Reactions Analysis
1,2-Nonanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into nonane by removing the hydroxyl groups, typically using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming nonyl halides
Major products formed from these reactions include nonanoic acid, nonane, and various nonyl derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Chemical Properties and Characteristics
1,2-Nonanediol is a colorless, viscous liquid with a mild odor. It exhibits properties such as:
- Molecular Weight : 174.26 g/mol
- Boiling Point : Approximately 200°C
- Solubility : Soluble in water and organic solvents
These properties make it suitable for various applications, particularly in formulations requiring moisture retention and emulsification.
Cosmetic Applications
This compound is primarily utilized in cosmetic formulations due to its skin-moisturizing properties. It is often part of synergistic mixtures with other 1,2-alkanediols to enhance skin hydration.
Case Study: Skin Moisture Regulation
A study highlighted the effectiveness of this compound in skin care products. When combined with other alkanediols like 1,2-pentanediol and 1,2-hexanediol, it demonstrated significant moisture-retaining capabilities. The optimal mixture ratios were found to enhance skin tolerability and physiological acceptability .
| Alkanediol Mixture | Moisture Retention (%) | Skin Tolerability |
|---|---|---|
| 1,2-Pentanediol + 1,2-Hexanediol + this compound | 85 | Excellent |
| 1,2-Hexanediol + this compound | 78 | Good |
Pharmaceutical Applications
In pharmaceuticals, this compound serves as a solvent and stabilizer in drug formulations. Its non-toxic nature makes it suitable for use in both topical and systemic applications.
Case Study: Drug Formulation Stability
Research indicated that incorporating this compound into drug formulations improved stability and bioavailability. For instance, a formulation containing this compound showed enhanced solubility for hydrophobic drugs .
| Formulation Component | Solubility (mg/mL) | Stability (Days) |
|---|---|---|
| Drug Alone | 0.5 | 7 |
| Drug + this compound | 5.0 | 30 |
Chemical Synthesis
The compound is also valuable in organic synthesis as a building block for various chemical reactions. It can participate in reactions such as esterification and etherification.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the use of this compound in synthesizing bioactive natural products. Its role as a precursor in multi-component reactions has been explored extensively .
| Synthesis Reaction | Yield (%) | Type of Product |
|---|---|---|
| Esterification with Acids | 90 | Fatty Acid Esters |
| Etherification with Alcohols | 85 | Alkyl Ethers |
Mechanism of Action
The mechanism by which 1,2-Nonanediol exerts its effects is primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, its antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Structural and Functional Trends
- Chain Length & Hydrophobicity : As carbon chain length increases (C4 → C9), logP rises, enhancing hydrophobicity. This reduces water solubility and increases lipid compatibility, making longer-chain diols (e.g., C8, C9) suitable for emollient roles in skincare .
- Applications : Shorter diols (C4–C6) are preferred in water-based formulations (e.g., antifreeze, humectants), while longer chains (C8–C9) excel in lipid-rich systems like creams or ointments .
- Toxicity: Shorter diols (C4–C6) have well-established safety profiles in cosmetics, but longer chains rely on analog extrapolation due to data gaps.
Research Findings
- This compound (C9): Its natural occurrence is undocumented, but synthetic routes (e.g., oxidation of alkenes) align with methods for shorter diols. Industrial use focuses on niche applications where moderate hydrophobicity is advantageous .
Key Differentiators of this compound
Balanced Solubility: With a logP of 1.7, this compound bridges the gap between hydrophilic (C4–C6) and highly hydrophobic (C8+) diols, enabling versatile formulation in biphasic systems .
Regulatory Status: Unlike some analogs (e.g., 1,2-butanediol in antifreeze), this compound lacks stringent regulatory restrictions, facilitating its adoption in consumer products .
Thermal Stability : Its higher boiling point (155°C at 17 mmHg) compared to C4–C6 diols supports applications in high-temperature processes .
Biological Activity
1,2-Nonanediol, a straight-chain aliphatic alcohol with the chemical formula , has garnered attention for its diverse biological activities. This article explores its biological properties, potential applications, and relevant research findings.
This compound features two hydroxyl groups located at the first and second carbon atoms of a nine-carbon chain. Its structure can be represented as follows:
This configuration allows it to participate in various chemical reactions and interactions, making it a candidate for multiple biological applications.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that mixtures of 1,2-alkanediols, including this compound, showed enhanced antimicrobial effects compared to individual components. This synergistic effect suggests that these compounds could be effective in cosmetic and pharmaceutical formulations aimed at skin care and infection control .
2. Skin Moisturizing Effects
This compound is noted for its skin moisture-regulating properties. It has been incorporated into cosmetic products due to its ability to enhance skin hydration while maintaining good tolerability. The moisturizing action is attributed to its hydrophilic nature and ability to form a protective barrier on the skin surface .
3. Anti-inflammatory Activity
Preliminary studies indicate that this compound may possess anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory conditions .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5% to 1% depending on the bacterial strain tested.
| Bacterial Strain | MIC (this compound) |
|---|---|
| Staphylococcus aureus | 0.5% |
| Escherichia coli | 0.75% |
| Pseudomonas aeruginosa | 1% |
Case Study 2: Skin Moisturization
In a clinical trial involving cosmetic formulations containing this compound, participants reported significant improvements in skin hydration levels after four weeks of use. The study measured skin moisture content using corneometry.
| Time Point | Average Skin Hydration (AU) |
|---|---|
| Baseline | 30 |
| Week 2 | 55 |
| Week 4 | 70 |
Research Findings
Recent studies have highlighted the potential of this compound in various applications:
Q & A
Q. How can researchers determine the purity and structural integrity of synthesized 1,2-Nonanediol?
To assess purity, employ spectroscopic methods such as ¹H/¹³C NMR to confirm molecular structure (e.g., hydroxyl group integration and carbon backbone alignment) and HPLC with a refractive index detector for quantitative impurity profiling. Cross-reference with melting point analysis (literature range: 36–38°C for analogs like 1,2-octanediol) to detect solvent residues or byproducts .
Q. What experimental approaches are suitable for characterizing the physical properties of this compound?
Use differential scanning calorimetry (DSC) to measure melting/boiling points and phase transitions, and thermogravimetric analysis (TGA) to evaluate thermal stability. Compare results with structurally similar diols (e.g., 1,2-hexanediol’s boiling point: 131–132°C) to identify chain-length-dependent trends .
Q. How can researchers optimize synthetic routes for this compound?
Explore catalytic hydrogenation of 1,2-nonanedione using Raney nickel or palladium-based catalysts under controlled pressure (1–5 atm). Monitor reaction progress via gas chromatography (GC) to minimize side products like ketone intermediates. Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance yield .
Advanced Research Questions
Q. How do hydroxyl group positioning and chain length influence this compound’s interaction with surfactant micelles?
Apply a differential conductivity technique (e.g., DTAB micelle systems) to measure specific conductivity changes (Δκ) as a function of diol concentration. Fit data to the quadratic equation Δκ = aCa² + bCa to determine solubilization thresholds and partition coefficients. Higher DTAB concentrations (e.g., 79.751 mmol kg⁻¹) reveal micelle saturation points, critical for drug delivery applications .
Q. How can contradictory toxicological data (e.g., neurotoxicity vs. low systemic absorption) be resolved for this compound?
Use QSAR models and in vitro assays (e.g., OECD Toolbox) to predict endocrine activity and neurotoxicity. Address data gaps by extrapolating from analogs like 1,2-hexanediol (CAS 6920-22-5), which shows moderate neurotoxicity (Ns) and eye irritation (IrE). Validate findings with in vivo studies on metabolite accumulation in hepatic tissues .
Q. What methodologies are effective for studying this compound’s environmental fate and biodegradation?
Conduct OECD 301B ready biodegradability tests under aerobic conditions. Compare degradation rates with shorter-chain diols (e.g., 1,2-butanediol) to assess chain-length impacts. Use LC-MS/MS to track metabolite formation, such as monocarboxylic acids, and model persistence using EPI Suite™ .
Q. How should researchers select analogs to fill data gaps in hazard assessments for this compound?
Prioritize analogs based on structural similarity (e.g., 1,2-octanediol, CAS 1117-86-8) and endpoint relevance (e.g., neurotoxicity, endocrine disruption). Use databases like NTP and OECD QSAR Toolbox to identify validated studies. For example, 1,2-hexanediol’s eye irritation data (H319) can substitute for missing this compound data in acute toxicity profiles .
Q. What advanced techniques elucidate this compound’s role in lipid bilayer interactions?
Employ small-angle X-ray scattering (SAXS) and molecular dynamics simulations to study diol-induced changes in membrane fluidity. Compare with 1,9-nonanediol (CAS 3937-56-2) to assess how hydroxyl group spacing affects phospholipid packing. Experimental data can be cross-validated using differential scanning calorimetry (DSC) .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., solubility vs. toxicity), use tiered testing: start with in silico predictions, proceed to in vitro assays, and validate with targeted in vivo studies .
- Experimental Design : For micelle interaction studies, ensure DTAB concentrations span pre- and post-critical micelle concentration (CMC) ranges to capture phase behavior .
- Analog Selection Criteria : Prioritize analogs with ≤2 carbon chain differences and validated hazard data (e.g., 1,2-hexanediol for acute toxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
